

Application Notes and Protocols for Measuring Thermodynamic Properties of HCFO-1233zd(E)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3,3,3-trifluoro-1-propene

Cat. No.: B3333474

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the experimental determination of key thermodynamic properties of trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)). HCFO-1233zd(E) is a hydrochlorofluoroolefin with low global warming potential (GWP) and is a promising next-generation refrigerant, blowing agent, and solvent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Accurate knowledge of its thermodynamic properties is crucial for the design, simulation, and optimization of thermal systems.[\[6\]](#)[\[7\]](#)[\[8\]](#)

These protocols are based on established experimental methodologies reported in the scientific literature.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Summary of Thermodynamic Properties

The following tables summarize the experimental conditions under which various thermodynamic properties of HCFO-1233zd(E) have been measured.

Table 1: Experimental Data for Vapor Pressure and Density of HCFO-1233zd(E)

Property	Temperature Range (K)	Pressure Range (MPa)	Experimental Method	Reference
Vapor Pressure	280 to 438	-	Two-Sinker Densimeter with Magnetic Suspension Coupling	[9][14][10][12]
Density	215 to 444	0.3 to 24.1	Two-Sinker Densimeter with Magnetic Suspension Coupling	[9][14][10][12]
Vapor Pressure	263 to 353	-	Not specified	[2]
Saturated Liquid Density	Not specified	-	Not specified	[2]

Table 2: Experimental Data for Heat Capacity and Speed of Sound of HCFO-1233zd(E)

Property	Temperature Range (K)	Pressure Range (MPa)	Experimental Method	Reference
Isobaric Heat Capacity	313 to 445	1.0 to 10	Modified Flow Calorimeter	[15]
Speed of Sound	290 to 420	0.07 to 2.1	Spherical Acoustic Resonator	[9][14][10][12]

Table 3: Experimental Data for Viscosity of HCFO-1233zd(E)

Property	Temperature Range (K)	Pressure Range (MPa)	Experimental Method	Reference
Dynamic Liquid Viscosity	243 to 373	up to 40	Vibrating Wire Viscometer	[11][13]
Dynamic Liquid Viscosity	Not specified	-	Capillary Tube Method	[16]

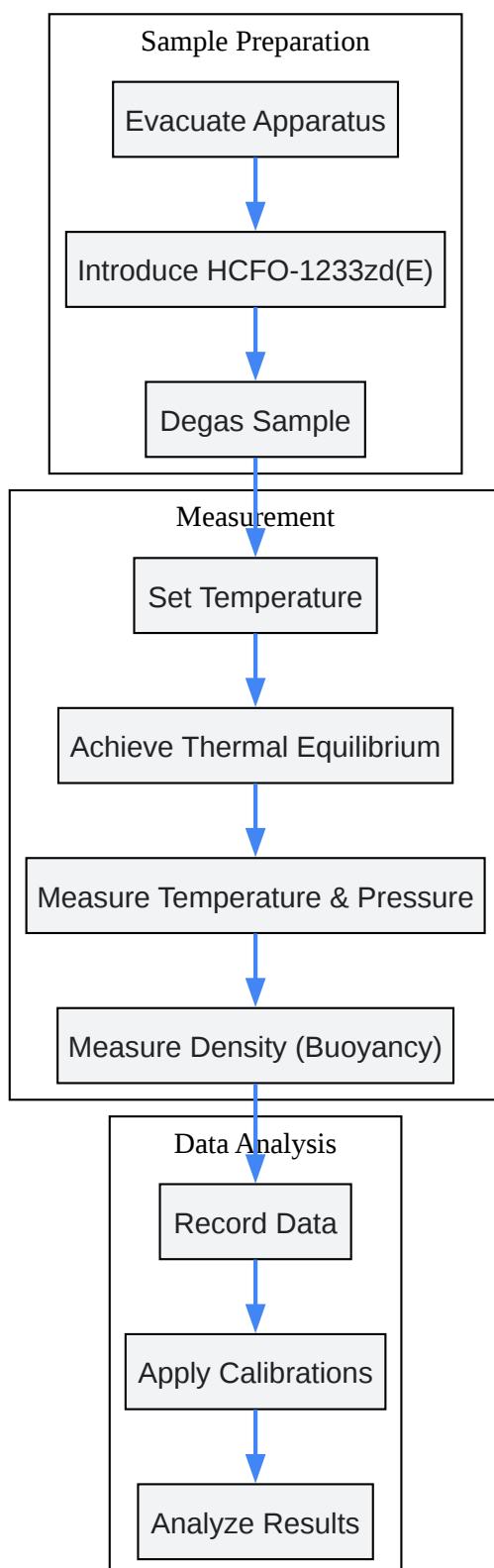
Experimental Protocols

Measurement of Vapor Pressure and Density

This protocol describes the use of a two-sinker densimeter with a magnetic suspension coupling to measure the vapor pressure and density of HCFO-1233zd(E).[\[14\]](#)[\[10\]](#)

Objective: To accurately determine the vapor pressure and density of HCFO-1233zd(E) over a wide range of temperatures and pressures.

Materials:


- HCFO-1233zd(E) sample of high purity (e.g., >99.98 mol %)
- Two-sinker densimeter with a magnetic suspension coupling
- High-pressure syringe pump
- Platinum resistance thermometer (PRT)
- Pressure transducer
- Thermostat bath
- Data acquisition system

Protocol:

- Sample Preparation:

- Evacuate the entire apparatus to remove any residual gases.
- Introduce the HCFO-1233zd(E) sample into the measurement cell using a high-pressure syringe pump.
- Degas the sample by repeatedly freezing, evacuating, and thawing.
- Measurement Procedure:
 - Set the desired temperature using the thermostat bath.
 - Allow the system to reach thermal equilibrium.
 - Measure the temperature using the platinum resistance thermometer.
 - Measure the pressure using the pressure transducer.
 - The density is determined from the buoyancy forces exerted on two sinkers of different masses and volumes, which are measured by the magnetic suspension coupling.
 - For vapor pressure measurements, establish a vapor-liquid equilibrium in the cell and measure the corresponding saturation pressure at a given temperature.
- Data Analysis:
 - Record the temperature, pressure, and density data.
 - Apply any necessary corrections for temperature and pressure sensor calibrations.
 - The uncertainty in density measurements is typically better than 0.02%, and the uncertainty in vapor pressure measurements is around 0.223%.[\[14\]](#)

Experimental Workflow for Vapor Pressure and Density Measurement

[Click to download full resolution via product page](#)

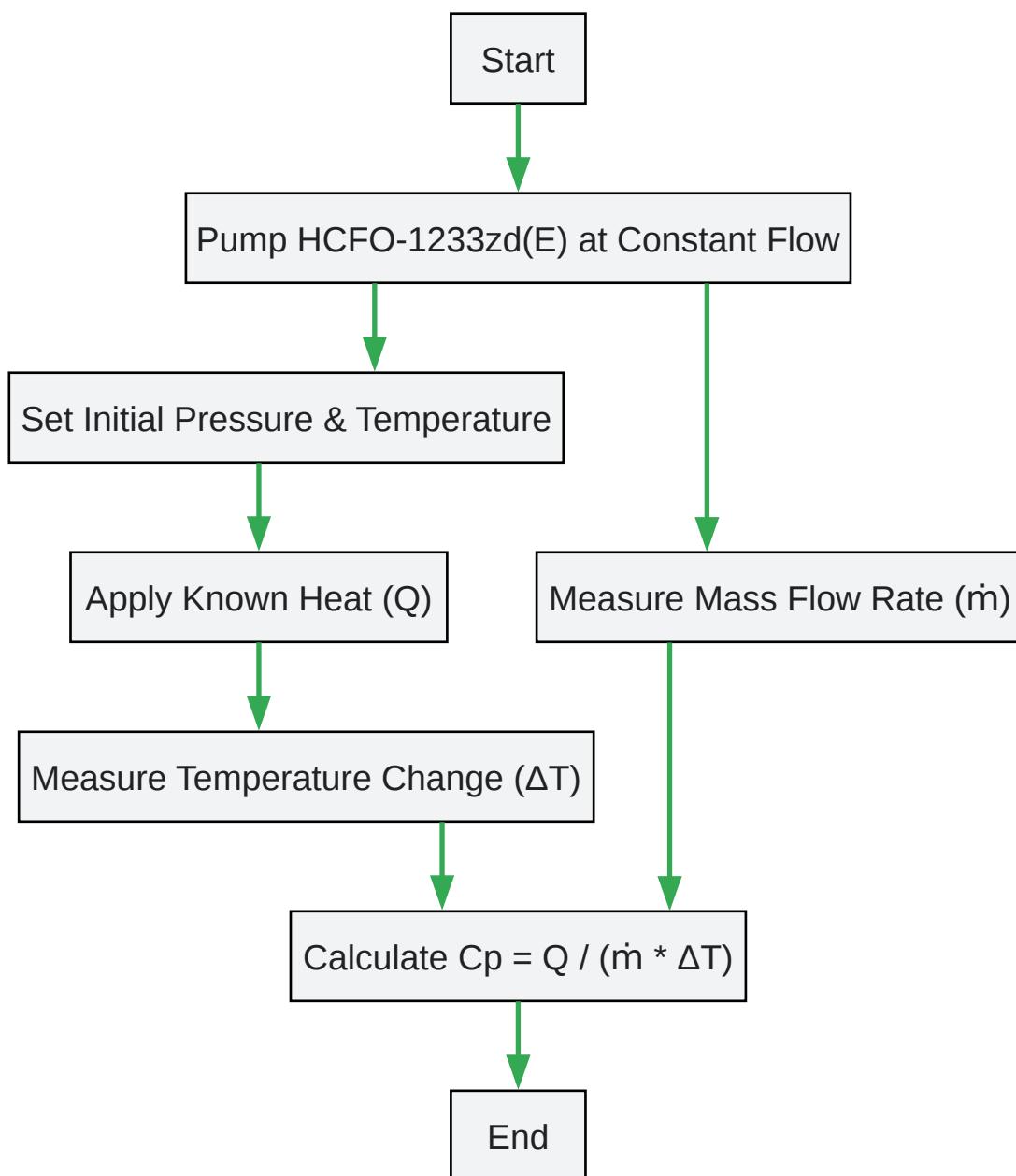
Caption: Workflow for vapor pressure and density measurement.

Measurement of Isobaric Heat Capacity

This protocol outlines the procedure for measuring the isobaric heat capacity of HCFO-1233zd(E) using a modified flow calorimeter.[\[15\]](#)

Objective: To determine the isobaric heat capacity of HCFO-1233zd(E) in compressed liquid and supercritical phases.

Materials:


- HCFO-1233zd(E) sample
- Modified flow calorimeter
- Coriolis flowmeter
- High-pressure pump
- Heater
- Temperature and pressure sensors
- Data acquisition system

Protocol:

- System Setup:
 - Assemble the flow calorimeter system, ensuring all connections are leak-tight.
 - Calibrate the temperature and pressure sensors.
- Measurement Procedure:
 - Pump the HCFO-1233zd(E) sample through the calorimeter at a constant flow rate, measured by the Coriolis flowmeter.
 - Set the desired pressure and pre-heat the fluid to the initial temperature.

- Apply a known amount of heat to the fluid using the heater.
- Measure the temperature increase of the fluid across the heater.
- Record the flow rate, heat input, and temperature and pressure values.
- Data Analysis:
 - Calculate the isobaric heat capacity (C_p) using the following equation: $C_p = Q / (\dot{m} * \Delta T)$ where Q is the heat input, \dot{m} is the mass flow rate, and ΔT is the temperature change.
 - The expanded relative uncertainty for isobaric heat capacity is reported to be less than 1.5% at temperatures lower than 423 K and 2.5% in the supercritical region.[15]

Experimental Workflow for Isobaric Heat Capacity Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for isobaric heat capacity measurement.

Measurement of Dynamic Liquid Viscosity

This protocol details two common methods for measuring the dynamic liquid viscosity of HCFO-1233zd(E): the vibrating wire viscometer and the capillary tube method.

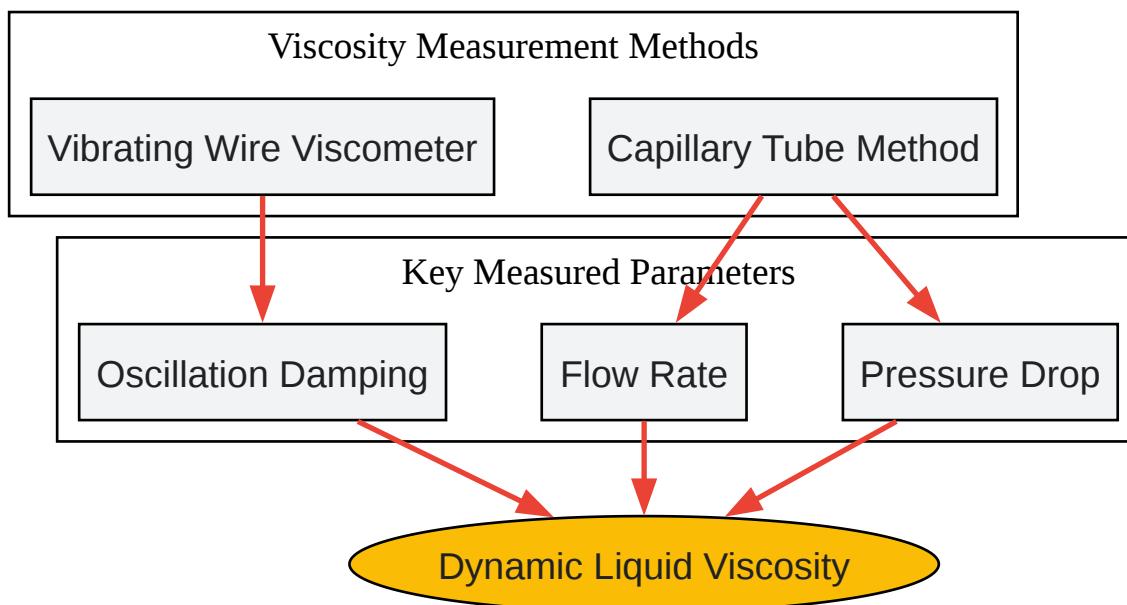
Objective: To determine the dynamic liquid viscosity of HCFO-1233zd(E) as a function of temperature and pressure.

Materials:

- HCFO-1233zd(E) sample
- Vibrating wire viscometer
- High-pressure cell
- Thermostat
- Pressure generation and measurement system
- Data acquisition system

Protocol:

- Setup and Calibration:
 - Place the vibrating wire in the high-pressure cell.
 - Calibrate the instrument using a reference fluid with known viscosity.
- Measurement Procedure:
 - Introduce the HCFO-1233zd(E) sample into the cell.
 - Set the desired temperature and pressure and allow the system to stabilize.
 - The wire is made to oscillate in the fluid. The viscosity is determined from the damping of the wire's oscillations.
 - Record the temperature, pressure, and viscosity data.
- Data Analysis:
 - The combined expanded uncertainty of the reported viscosity is typically around 2%.[\[13\]](#)


Materials:

- HCFO-1233zd(E) sample
- Specially designed capillary tube viscometer
- Constant temperature bath
- Pressure source
- Flow rate measurement device
- Differential pressure transducer

Protocol:

- System Preparation:
 - Clean and dry the capillary tube thoroughly.
 - Calibrate the viscometer with a standard fluid.
- Measurement Procedure:
 - Fill the viscometer with the HCFO-1233zd(E) sample.
 - Immerse the viscometer in the constant temperature bath.
 - Apply a known pressure difference across the capillary tube to induce flow.
 - Measure the flow rate of the fluid through the capillary.
 - Measure the pressure drop across the capillary.
- Data Analysis:
 - Calculate the viscosity using the Hagen-Poiseuille equation.
 - The uncertainty in viscosity measurement is reported to be around 1.2%.[\[16\]](#)

Logical Relationship for Viscosity Measurement

[Click to download full resolution via product page](#)

Caption: Key methods for viscosity measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physical Properties of HCFO-1233zd(E) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. HCFO-1233zd(E) [beijingyuji.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. researchgate.net [researchgate.net]
- 6. waermepumpe-izw.de [waermepumpe-izw.de]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Thermodynamic Properties of trans-1-chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ζ , T) Behavior, and Speed of Sound Measurements and Equation of State | NIST [nist.gov]
- 11. accentsjournals.org [accentsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. datapdf.com [datapdf.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Thermodynamic Properties of HCFO-1233zd(E)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3333474#experimental-setup-for-measuring-thermodynamic-properties-of-hcfo-1233zd>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com